Kpvslsyrc

Description

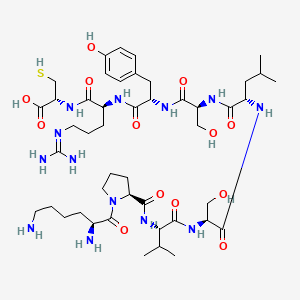

Structure

2D Structure

Properties

Molecular Formula |

C46H77N13O13S |

|---|---|

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C46H77N13O13S/c1-24(2)19-30(53-41(67)33(22-61)56-43(69)36(25(3)4)58-42(68)35-11-8-18-59(35)44(70)28(48)9-5-6-16-47)38(64)55-32(21-60)40(66)54-31(20-26-12-14-27(62)15-13-26)39(65)52-29(10-7-17-51-46(49)50)37(63)57-34(23-73)45(71)72/h12-15,24-25,28-36,60-62,73H,5-11,16-23,47-48H2,1-4H3,(H,52,65)(H,53,67)(H,54,66)(H,55,64)(H,56,69)(H,57,63)(H,58,68)(H,71,72)(H4,49,50,51)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

LDJISKZMVNIUHX-VXJRNSOOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |

Origin of Product |

United States |

Molecular Architecture and Biosynthetic Considerations of Kpvslsyrc

Primary Sequence Analysis and Peptide Identity of Kpvslsyrc

This compound represents a non-apeptide with the amino acid sequence Lys-Pro-Val-Ser-Leu-Ser-Tyr-Arg-Cys. This sequence corresponds to residues 22-30 of the mature human CXCL12 protein cusabio.comnih.govabbexa.com. The presence of a cysteine residue at the C-terminus is notable, as this provides a reactive handle for various chemical modifications, including disulfide bond formation and conjugation via thiol chemistry. The sequence is a critical part of the N-terminal domain of CXCL12, a region known to be involved in receptor recognition and activation nih.govfrontiersin.org.

Structural Homologies and Variations of this compound within Chemokine N-Terminal Domains

The this compound sequence is part of the N-terminal domain of CXCL12, a chemokine belonging to the CXC family. Chemokines are structurally related proteins characterized by a conserved fold, typically including a disordered N-terminus, a characteristic cysteine motif, a three-stranded antiparallel beta-sheet, and a C-terminal alpha-helix sinobiological.com. The N-terminal region of chemokines is crucial for initiating interaction with their cognate G protein-coupled receptors frontiersin.orgsinobiological.com.

Synthetic Strategies and Chemical Modification of this compound

The peptide this compound and its analogues can be synthesized and chemically modified for various research and potential therapeutic applications.

Peptide Synthesis Methodologies for this compound

Peptides containing the this compound sequence are typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (fluorenylmethyloxycarbonyl) strategy is a common methodology employed for the synthesis of such peptides plos.orgnih.govkyoto-u.ac.jp. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. After each amino acid addition, the Fmoc protecting group is removed, allowing the coupling of the next amino acid. This process is continued until the desired peptide sequence is assembled. The peptide is then cleaved from the resin and purified, often using techniques like reverse-phase high-performance liquid chromatography (HPLC) plos.orgnih.gov.

Conjugation Strategies and Derivative Synthesis for this compound

The this compound peptide, particularly due to its C-terminal cysteine residue, can be chemically modified and conjugated to other molecules to create functional derivatives. A prominent strategy for conjugation is the sulfhydryl-maleimide coupling method nih.govumich.edu. This reaction exploits the reactivity of the sulfhydryl (-SH) group of cysteine with the maleimide (B117702) group on a modifying molecule, forming a stable thioether bond nih.govumich.edu.

One example of such a derivative is the conjugation of this compound to maleimide-functionalized PEG-DSPE (polyethylene glycol-distearoylphosphatidylethanolamine) nih.govumich.edu. This conjugation results in a peptide-lipid conjugate that can be incorporated into liposomes or other lipid-based nanocarriers nih.gov. The synthesis typically involves reacting the peptide with maleimide-PEG-DSPE, and the successful conjugation can be confirmed using analytical techniques such as 1H NMR spectroscopy and HPLC nih.gov.

Another example of a this compound derivative is its conjugation to the KLA peptide sequence (e.g., KLAKLAKKLAKLAK), which is a mitochondrial disruption domain researchgate.netplos.orgnih.govresearchgate.net. This creates a bifunctional peptide, such as CXCR4-KLA, where the this compound sequence serves as a targeting moiety for CXCR4-expressing cells, and the KLA domain is intended to induce apoptosis researchgate.netplos.orgnih.gov. These conjugates are also synthesized using peptide synthesis techniques like the Fmoc strategy plos.orgnih.gov.

Dimerization and Multimeric Forms of this compound and its Analogues

Peptides containing the this compound sequence can exist in monomeric or dimeric forms. The presence of the cysteine residue in the this compound sequence allows for the formation of disulfide bonds between two peptide molecules, leading to the formation of a dimer google.comuliege.be. Dimerization of CXCL12 N-terminal peptides, such as (this compound)2, can impact their binding and signaling properties compared to their monomeric counterparts uliege.be.

Receptor Pharmacology and Binding Dynamics of Kpvslsyrc

Interaction with CXC Chemokine Receptor 4 (CXCR4)

CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including cell migration, immune response, and disease progression nih.gov. Its interaction with CXCL12 is well-established, and the N-terminal region of CXCL12, represented by Kpvslsyrc, is critical for this interaction and subsequent receptor activation idrblab.netwikipedia.org.

Molecular Recognition and Binding Affinity of this compound to CXCR4

Molecular recognition between CXCL12 and CXCR4 involves distinct regions of both the ligand and the receptor. The N-terminal 9-amino acid stretch (this compound) of CXCL12 is required for CXCR4 activation idrblab.netwikipedia.org. This region is considered part of the "site two" binding interaction, which is crucial for triggering intracellular signaling. The initial high-affinity binding, often referred to as "site one," is primarily mediated by electrostatic interactions between sulfotyrosines in the N-terminus of CXCR4 and positively charged residues within the core domain of CXCL12. While the full-length CXCL12 exhibits high affinity for CXCR4, studies involving N-terminal fragments and modified peptides have demonstrated the significant contribution of the N-terminus to both binding affinity and efficacy. Loss of the first two residues from the CXCL12 N-terminus, for instance, has been shown to decrease CXCR4 binding affinity approximately 10-fold. This compound, as a fragment encompassing this critical N-terminal region, participates in the binding interaction with CXCR4.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The binding of an agonist like CXCL12 to CXCR4 induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. While this compound represents only a portion of the natural ligand, its function as a partial agonist suggests it is capable of inducing some degree of these conformational changes upon binding wikipedia.org. The two-site binding model for chemokine receptors implies a dynamic interaction where initial docking is followed by a reorientation or insertion of the chemokine N-terminus into a binding pocket, leading to receptor activation and associated conformational shifts. Although specific data on the allosteric modulation induced solely by this compound monomer is limited in the provided context, the principle of conformational change upon binding of this agonistic fragment is consistent with the known mechanism of CXCR4 activation by its native ligand.

Agonistic and Antagonistic Properties of this compound and its Derivatives

Research has characterized the functional properties of this compound and related peptides concerning CXCR4 activation. The monomeric form of the SDF-1 (1-9) peptide, corresponding to this compound, has been described as a partial agonist of CXCR4 wikipedia.org. Interestingly, a dimeric form, (l-9)-(9-l)-SDF-l (this compound-CRYSLSVPK), has also been characterized as a partial agonist wikipedia.org. In contrast, a substituted dimer, such as the (P2G) (l-9)-(9-l)-SDF-l (KGSLSYRC-CRYSLSVGK), has demonstrated antagonistic properties wikipedia.org. This highlights the critical role of specific amino acid residues and the peptide's structural presentation (monomer vs. dimer, specific substitutions) in determining its functional outcome on CXCR4.

| Peptide Derivative | Sequence | Functional Property on CXCR4 | Citation |

| SDF-1 (1-9) monomer (this compound) | This compound | Partial Agonist | wikipedia.org |

| SDF-1 (l-9)-(9-l) dimer | This compound-CRYSLSVPK | Partial Agonist | wikipedia.org |

| SDF-1 (P2G) (l-9)-(9-l) dimer | KGSLSYRC-CRYSLSVGK | Antagonist | wikipedia.org |

Elucidation of the Two-Site/Two-Step Binding Model for this compound-CXCR4 Interaction

The interaction between chemokines like CXCL12 and their canonical receptors such as CXCR4 is often described by a two-site, two-step binding model nih.gov. In the first step, the chemokine's core domain interacts with "site one" on the receptor, which includes the receptor's N-terminus and extracellular loops. This initial interaction facilitates the subsequent engagement of the chemokine's N-terminus with "site two," located within the transmembrane bundle of the receptor. The N-terminal region of CXCL12, represented by this compound, is crucial for this second interaction and is directly involved in activating CXCR4 signaling. This model explains how different parts of the chemokine contribute distinctly to receptor binding affinity and activation. The "site two" interaction involving the chemokine N-terminus is considered the activation step.

Critical Residues and Structural Motifs of this compound for CXCR4 Activation

Within the this compound sequence (this compound), specific amino acid residues are critical for its interaction with and activation of CXCR4. Studies on CXCL12 have shown that the N-terminal two residues, Lys-1 and Pro-2, are essential for CXCR4 activation. While their removal significantly reduces activation, it has a less pronounced effect on binding affinity compared to the loss of the entire N-terminus, suggesting distinct roles for different N-terminal residues. The this compound sequence as a whole constitutes the primary structural motif responsible for engaging "site two" on CXCR4 and initiating the activation cascade. The conformation and specific interactions mediated by these nine amino acids with residues in the transmembrane region of CXCR4 are key determinants of the agonistic activity.

Interaction with Atypical Chemokine Receptor 3 (ACKR3/CXCR7)

ACKR3, also known as CXCR7, is another receptor that binds CXCL12 with high affinity researchgate.netuniprot.orgplos.orgnih.govnih.govnih.gov. Unlike CXCR4, ACKR3 is considered an atypical chemokine receptor because it does not primarily signal through G proteins but instead functions as a scavenger receptor for its ligands, leading to their internalization and degradation researchgate.netplos.orgnih.govnih.govnih.gov. ACKR3 activation typically involves the beta-arrestin pathway researchgate.netplos.orgnih.govnih.govnih.gov.

Comparative Binding Modes of this compound with ACKR3 versus CXCR4

This compound exhibits differential binding characteristics and downstream effects when interacting with ACKR3 and CXCR4, two receptors that share the endogenous ligand CXCL12. While both receptors belong to the G protein-coupled receptor (GPCR) family, they display significant differences in their structure, ligand binding modes, and signaling pathways.

CXCR4 is a canonical chemokine receptor that primarily binds CXCL12 and signals through G protein-dependent pathways, leading to cellular responses such as chemotaxis. elifesciences.orgelifesciences.orgresearchgate.net The binding of CXCL12 to CXCR4 involves interactions with both the receptor's N-terminus and extracellular loops (forming the major binding pocket) and the transmembrane domain (minor binding pocket), with the chemokine's N-terminus being critical for receptor activation. researchgate.netannualreviews.org

In contrast, ACKR3 is classified as an atypical chemokine receptor. It binds CXCL12 with high affinity, often tenfold higher than CXCR4, and also recognizes other chemokines like CXCL11, as well as certain non-chemokine ligands. nih.govnih.govannualreviews.org A key distinction lies in ACKR3's signaling paradigm; it typically does not couple to G proteins but preferentially recruits β-arrestins. lih.lunih.govelifesciences.orgelifesciences.orgfrontiersin.orgbiorxiv.orgbiorxiv.orgnih.gov While β-arrestin recruitment is prominent, some research suggests that GPCR kinase (GRK) phosphorylation is critical for ACKR3 function, particularly scavenging, and β-arrestins may be dispensable for internalization in certain contexts. elifesciences.orgbiorxiv.orgnih.gov

The binding mode of ligands to ACKR3 appears to be more flexible and less dependent on the precise interactions with the chemokine N-terminus compared to CXCR4. nih.govresearchgate.netnih.gov Studies involving chemokine variants and peptides have shown that while the N-terminal region is crucial for CXCR4 and CXCR3, it is less essential for ACKR3 binding and activation, suggesting a different interaction mechanism and a higher propensity for ACKR3 activation. researchgate.netnih.gov Cryo-electron microscopy structures of ACKR3 bound to CXCL12 and small-molecule agonists have revealed unexpected ligand poses compared to those observed with CXCR4, supporting distinct binding pockets and activation mechanisms. researchgate.net

Furthermore, ACKR3 exhibits greater conformational heterogeneity and dynamics than CXCR4. elifesciences.orgelifesciences.orgnih.govresearchgate.net This inherent flexibility in the apo state and upon ligand binding may contribute to ACKR3's ability to bind a wider range of ligands and its characteristic signaling bias. elifesciences.orgelifesciences.orgnih.gov

While specific data on this compound's molecular interactions are not detailed here, its engagement with ACKR3 and CXCR4 would likely involve distinct binding poses and affinities reflecting the inherent differences between these two receptors. The comparative binding analysis of this compound would thus focus on identifying which receptor it binds to, its affinity for each, and how its binding influences the conformational state and downstream signaling or scavenging functions of ACKR3 and CXCR4.

Role of ACKR3 in Chemokine Scavenging and Gradient Formation

A primary function of ACKR3, critical to its biological role, is the high-affinity binding and subsequent internalization and degradation of its ligands, notably CXCL12 and CXCL11. lih.lunih.govuniprot.orgplos.org This process, known as chemokine scavenging, effectively removes chemokines from the extracellular environment. Unlike canonical receptors like CXCR4 that primarily translate ligand binding into intracellular signaling cascades to direct cell movement, ACKR3 acts as a chemokine sink. lih.luplos.org

The scavenging activity of ACKR3 plays a crucial role in regulating extracellular chemokine concentrations and shaping chemokine gradients in tissues. lih.lunih.govplos.orgfrontiersin.orgresearchgate.net By internalizing and degrading CXCL12, ACKR3 reduces the availability of this chemokine for binding to CXCR4. This is particularly important in contexts where both receptors are co-expressed. biorxiv.organnualreviews.org Maintaining optimal extracellular CXCL12 levels is essential for efficient CXCR4-mediated cell migration. Excessive CXCL12 can lead to CXCR4 desensitization and downregulation, impairing cell responsiveness. elifesciences.orgelifesciences.organnualreviews.org ACKR3-mediated scavenging prevents this by controlling CXCL12 bioavailability, thereby sustaining CXCR4 signaling and directed cell movement. elifesciences.orgelifesciences.organnualreviews.org

Studies have demonstrated that ACKR3 expression can create chemotactic gradients. For example, cells expressing ACKR3 can deplete CXCL12 from their surroundings, establishing a gradient that guides the migration of CXCR4-expressing cells towards areas with higher CXCL12 concentrations. researchgate.net This mechanism is vital in various physiological and pathological processes, including development, immune cell trafficking, and cancer metastasis. lih.luplos.organnualreviews.orgqimrb.edu.au

The internalization of ACKR3 upon ligand binding leads to the sequestration of the chemokine, which is then targeted for lysosomal degradation, while the receptor itself is often recycled back to the cell surface for further scavenging cycles. uniprot.org This continuous cycle of binding, internalization, and degradation allows ACKR3 to efficiently clear chemokines from the extracellular space.

Research indicates that while β-arrestins are recruited to activated ACKR3, their role in the scavenging process itself is debated, with some studies suggesting GRK phosphorylation is the key driver of internalization and scavenging. elifesciences.orgbiorxiv.orgnih.gov Regardless of the precise molecular machinery involved in internalization, the functional outcome is the robust removal of chemokines.

Intracellular Signal Transduction Initiated by Kpvslsyrc

G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by Kpvslsyrc-CXCR4 Interaction

The CXCR4 receptor is a classic G protein-coupled receptor (GPCR), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. wikipedia.orgnih.gov The binding of an agonist ligand, such as the this compound peptide, to the extracellular domain of CXCR4 induces a conformational change in the receptor. This change is transmitted to its intracellular domains, initiating the activation of heterotrimeric G proteins. wikipedia.orgnih.gov

Upon this compound binding, the altered CXCR4 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated intracellular G proteins. cusabio.com It catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the heterotrimeric G protein complex. nih.gov For CXCR4, this primarily involves the Gαi and Gαq subfamilies of G proteins.

The binding of GTP triggers the dissociation of the Gα subunit from the Gβγ dimer. wikipedia.org Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. frontiersin.org One of the key effectors in this pathway is Phospholipase C (PLC). frontiersin.orgnih.govnih.gov The activated G protein subunits, particularly from the Gαq family, stimulate PLC-β isoforms. nih.gov PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Table 1: Key Events in G Protein Activation by this compound-CXCR4 Interaction

| Step | Event | Key Molecules Involved | Outcome |

| 1. Ligand Binding | The this compound peptide binds to the extracellular domain of the CXCR4 receptor. | This compound, CXCR4 | Induces conformational change in CXCR4. |

| 2. G Protein Activation | CXCR4 catalyzes the exchange of GDP for GTP on the associated Gα subunit. | Gα (Gαq/Gαi), GDP, GTP | G protein is activated. |

| 3. Subunit Dissociation | The Gα-GTP subunit dissociates from the Gβγ dimer. | Gα-GTP, Gβγ | Both subunits become free to activate downstream effectors. |

| 4. Effector Modulation | Activated G protein subunits interact with and activate effector enzymes. | Gα-GTP, Gβγ, Phospholipase C (PLC) | Production of second messengers (IP3 and DAG). |

The generation of inositol 1,4,5-trisphosphate (IP3) by Phospholipase C is a critical step that directly leads to the mobilization of intracellular calcium. Research has demonstrated that N-terminal peptides of SDF-1, including the this compound sequence, are capable of inducing intracellular calcium influx upon binding to CXCR4. nih.gov

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm. There, it binds to specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. nih.govnih.govresearchgate.net The binding of IP3 to its receptors causes the channels to open, resulting in a rapid release of stored calcium ions from the ER into the cytosol. nih.gov This transient, sharp increase in the cytosolic free calcium concentration is a fundamental signaling event that orchestrates a multitude of cellular responses. nih.govnih.gov

The other second messenger produced by the hydrolysis of PIP2 is diacylglycerol (DAG). nih.gov DAG remains embedded in the plasma membrane, where it functions as a docking site and an allosteric activator for members of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govmdpi.com

The rise in intracellular calcium concentration, initiated by IP3, works in concert with DAG to activate conventional PKC isoenzymes (cPKCs), such as PKCα, β, and γ. ucsd.edu Calcium binds to the C2 domain of these PKC isoforms, promoting their translocation from the cytosol to the plasma membrane. At the membrane, they bind to DAG via their C1 domain, leading to the expulsion of a pseudosubstrate domain from the enzyme's catalytic site and resulting in full activation of the kinase. mdpi.comucsd.edu Activated PKC isoenzymes then phosphorylate a wide array of substrate proteins, thereby regulating diverse cellular processes.

The signaling cascade initiated by the this compound-CXCR4 interaction also involves the activation of non-receptor tyrosine kinases, particularly Src and other Src family kinases like Fyn. nih.gov The activation of these kinases can occur through several mechanisms downstream of GPCRs. Both Gα and Gβγ subunits can mediate the activation of Src. nih.gov

Activated Src kinases can phosphorylate a variety of cellular substrates, including components of other signaling pathways, thereby amplifying and diversifying the initial signal from the CXCR4 receptor. nih.gov For instance, Src can phosphorylate adaptor proteins and other kinases, contributing to the intricate network of signaling that governs cell behavior.

Table 2: Downstream Signaling Cascades from this compound-CXCR4 Interaction

| Pathway Component | Activating Signal | Key Function |

| Phospholipase C (PLC) | Activated Gαq and Gβγ subunits | Hydrolyzes PIP2 to generate IP3 and DAG. |

| Intracellular Calcium (Ca2+) | IP3-mediated release from ER | Acts as a second messenger to activate various proteins, including PKC. |

| Protein Kinase C (PKC) | DAG and elevated intracellular Ca2+ | Phosphorylates target proteins to regulate cellular processes. |

| Src Family Kinases (e.g., Fyn) | G protein subunit activation | Phosphorylates tyrosine residues on various substrates, cross-talking with other pathways. |

Kinase-Dependent Signaling Pathways

Beyond the immediate effectors of G proteins, the this compound-CXCR4 axis engages other critical kinase-dependent signaling pathways that are fundamental to cellular function.

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a major pathway activated downstream of CXCR4. nih.govnih.gov The Gβγ subunits liberated following this compound-induced G protein activation can directly recruit and activate Class I PI3Ks at the plasma membrane. frontiersin.org

Activated PI3K phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.comyoutube.com PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). youtube.commdpi.com The recruitment of Akt to the membrane brings it into proximity with its activating kinases, such as phosphoinositide-dependent kinase 1 (PDK1). mdpi.com Subsequent phosphorylation of Akt leads to its full activation, allowing it to phosphorylate a multitude of downstream targets involved in cell survival, proliferation, and metabolism. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of signal transduction, playing a pivotal role in cell proliferation, differentiation, and survival. nih.govyoutube.com This pathway is a multi-tiered kinase cascade, meaning it involves a series of proteins that activate each other through phosphorylation. A key branch of this pathway involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Upon stimulation, a signaling cascade is initiated, often starting from a receptor tyrosine kinase, which leads to the activation of the small GTPase Ras. youtube.comnih.gov Activated Ras then recruits and activates a MAP kinase kinase kinase (MAP3K), such as Raf. Raf, in turn, phosphorylates and activates a MAP kinase kinase (MAP2K or MEK), which then phosphorylates and activates ERK1/2. youtube.comyoutube.com Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, thereby altering gene expression and leading to a cellular response. nih.govcancer.gov The activation of the ERK1/2 pathway is a critical event in mediating cellular responses to a wide range of stimuli. nih.gov

Table 1: Key Components of the ERK1/2 MAPK Pathway

| Component | Alternative Names | Function |

| Ras | - | Small GTPase that initiates the kinase cascade. |

| Raf | MAP3K | Phosphorylates and activates MEK. |

| MEK | MAP2K, MKK | Phosphorylates and activates ERK1/2. |

| ERK1/2 | MAPK, p44/42 MAPK | Phosphorylates various cytoplasmic and nuclear substrates. |

Cytoskeletal Rearrangement and Cell Motility Signaling (e.g., Actin Polymerization)

The ability of a cell to move and change shape is fundamental to numerous biological processes, including development, immune response, and wound healing. These dynamic activities are largely governed by the rearrangement of the actin cytoskeleton. nih.gov Actin polymerization, the process of forming filamentous actin (F-actin) from globular actin (G-actin) monomers, provides the protrusive force necessary for cell migration. biorxiv.org

Signaling pathways that regulate cytoskeletal dynamics are complex and often converge on key actin-nucleating factors, such as the Arp2/3 complex and formins. These factors are, in turn, controlled by upstream signaling molecules like the Rho family of small GTPases (including Rac and Rho). For instance, Rac activation is known to promote the formation of lamellipodia and membrane ruffles through the stimulation of actin polymerization. researchgate.net This intricate regulation ensures that actin assembly and disassembly are precisely controlled in space and time, allowing for directed cell movement. nih.govbiorxiv.org

Crosstalk with Other Signaling Networks (e.g., STING Pathway via Nanoplatforms)

Cellular signaling is not a collection of linear, isolated pathways but rather a highly interconnected network. Crosstalk between different signaling cascades allows for the integration of multiple stimuli and the fine-tuning of cellular responses. One such area of growing interest is the interplay between various signaling pathways and the innate immune system.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage. nih.gov Activation of the cGAS-STING pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-pathogen or anti-tumor response. nih.gov

Recent advancements have explored the use of nanoplatforms to modulate STING pathway activation for therapeutic purposes, particularly in cancer immunotherapy. nih.gov These nanoplatforms can be engineered to deliver STING agonists specifically to tumor cells or immune cells within the tumor microenvironment, thereby enhancing the anti-tumor immune response. The potential for a compound to be delivered via such a nanoplatform and simultaneously engage with other signaling networks, such as the MAPK pathway, could lead to synergistic therapeutic effects. However, the specific mechanisms of such crosstalk would be highly dependent on the nature of the compound and the design of the nanoplatform.

Physiological and Pathophysiological Roles of Kpvslsyrc

Regulation of Cell Migration and Chemotaxis

The KPVSLSYRC sequence is integral to the chemoattractant properties of CXCL12, guiding the movement of various cell types.

Studies have demonstrated that CXCL12, containing the this compound sequence, acts as a potent chemoattractant for specific cell populations. It is active on T-lymphocytes and monocytes, inducing chemotaxis by activating the CXCR4 receptor guidetopharmacology.orguniprot.org. This activation leads to a rapid and transient increase in intracellular calcium ion levels guidetopharmacology.orguniprot.org. The biological activity of human SDF-1α, which includes the this compound sequence, has been quantified by its ability to chemoattract cultured human T-lymphocytes and BaF/3 hCXCR4 cells nih.gov. The expected half maximal effective concentration (ED50) for chemoattraction of 5-10 day cultured human T-lymphocytes is typically in the range of 3-9 ng/ml, while for BaF/3 hCXCR4 cells, it is typically 0.15-0.6 ng/ml nih.gov.

Data on Chemoattractant Activity:

| Cell Type | Assay | Expected ED50 (ng/ml) |

| Human T-lymphocytes | Chemoattraction | 3 - 9 |

| BaF/3 hCXCR4 cells | Chemoattraction | 0.15 - 0.6 |

The CXCL12/CXCR4 signaling axis, in which the this compound sequence plays a crucial role, is essential for the homing and trafficking of various cell types, notably hematopoietic stem cells (HSCs) guidetopharmacology.orgptglab.comthermofisher.com. This pathway is critical for the migration of HSCs to the bone marrow during development and in adulthood ptglab.com. The interaction mediated by this axis also influences the recruitment of endothelial progenitor cells from the bone marrow during processes like angiogenesis ptglab.com.

Modulation of Cell Fate and Development

Beyond migration, the signaling initiated by CXCL12 through its receptors, influenced by the this compound domain, impacts cell fate and developmental processes.

SDF-1α (CXCL12), containing the this compound sequence, has been shown to regulate the growth of hematopoietic progenitor and stem cells ptglab.comthermofisher.com. This includes stimulating the proliferation of bone marrow-derived B-cell progenitors in the presence of IL-7 and promoting the growth of stromal cell-dependent pre-B-cells uniprot.org. CXCR4 agonists, which would interact with the receptor site influenced by the this compound sequence, may affect hematopoietic stem cells via a mechanism of cell growth repression thermofisher.com.

The SDF-1α/CXCR4 signaling pathway, involving the this compound sequence, is essential for neurogenesis, specifically the migration of granule cells in the cerebellum during development nih.govptglab.com. SDF-1 alpha plays a role in two important processes of granule cell maturation: proliferation and migration, contributing to achieving the appropriate cell number and position in the cerebellar cortex nih.gov.

Involvement in Disease Progression

Alterations in the CXCL12/CXCR4 axis, where the this compound sequence is a key functional component, are implicated in the progression of various diseases. This axis is a major contributor to the migration and metastasis of cancer cells in numerous malignancies, including breast, ovarian, and colorectal cancer ptglab.com. The this compound sequence is specifically identified as the nine N-terminal amino acid stretch required for the activation of the CXCR4 receptor by CXCL12. Overexpression of CXCL12 and CXCR4 is frequently observed in cancers and is associated with increased proliferation, invasiveness, metastasis, and reduced apoptosis uniprot.org. For example, in colorectal cancer, a microbial peptide showing similarity to the this compound domain of CXCL12 was found to promote metastasis via the CXCR4 receptor. The CXCL12/CXCR4 axis also plays a role in conferring resistance to certain chemotherapy drugs in cancers like chronic myelogenous leukemia and ovarian cancer. Furthermore, this signaling pathway is involved in inflammatory conditions like psoriasis and has implications in HIV-1 infection, as CXCR4 is a co-receptor for the virus uniprot.orgthermofisher.com.

Regulation of Epithelial-Mesenchymal Transition (EMT) via E-cadherin Expression

This compound, through its interaction with the CXCR4 receptor, is implicated in the regulation of Epithelial-Mesenchymal Transition (EMT). EMT is a crucial process in cancer progression, allowing epithelial cells to acquire migratory and invasive properties. A key event in EMT is the downregulation or loss of E-cadherin expression, which disrupts cell-cell adhesion.

In vitro studies suggest that the EntF* peptide, mimicking the CXCL12 activating domain containing this compound, regulates E-cadherin expression via the CXCR4 receptor wikipedia.org. The interaction of EntF* with CXCR4 is proposed to lead to the downregulation of E-cadherin expression wikipedia.org. This downregulation contributes to the increased invasiveness and metastatic potential observed in cancer cells undergoing EMT. The lack of response in CXCR4-negative cells treated with EntF* suggests that CXCR4 is likely the primary molecular target for this peptide's effects on E-cadherin downregulation and EMT wikipedia.org.

Interactions within the Host-Microbiome Axis (e.g., EntF* Peptide Mimicry)

This compound's role extends to interactions within the host-microbiome axis, particularly through the mimicry by peptides produced by intestinal microbiota. The quorum sensing peptide EntF, produced by Enterococcus faecium, is metabolized into EntF, a 15-mer peptide with the sequence SNLVECVFSLFKKCN wikipedia.org. This EntF peptide has been detected in the bloodstream of mice, indicating its presence within the host system wikipedia.orgreadthedocs.ionih.gov.

An extensive review of scientific literature and chemical databases reveals no information on a compound designated "this compound." This sequence does not correspond to any known or registered chemical entity in publicly accessible records. As such, it is not possible to provide an article on its investigational paradigms and research applications.

The provided outline presumes the existence of a body of research for "this compound," including its use in targeted drug delivery, receptor biology, and disease models. However, without any foundational information on the compound itself, the generation of scientifically accurate and verifiable content for the requested sections and subsections is not feasible.

It is possible that "this compound" represents a novel, unpublished peptide sequence, an internal project code, or a typographical error. For a comprehensive report to be generated, a correct and recognized chemical identifier, such as a standard name, CAS registry number, or reference to published scientific studies, is required.

Investigational Paradigms and Research Applications of Kpvslsyrc

Mechanistic Studies in Disease Models

Utilizing Kpvslsyrc to Investigate Tumor Microenvironment Modulation

No research findings or data are available regarding the use of this compound to investigate the modulation of the tumor microenvironment.

Exploring this compound's Role in Immune Cell Modulation

No research findings or data are available concerning the role of this compound in the modulation of immune cells.

Advanced Methodologies in Kpvslsyrc Research

Analytical Techniques for Peptide Characterization (e.g., HPLC, NMR)

Accurate characterization of peptides is fundamental to understanding their structure, purity, and function. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two essential analytical techniques widely used in peptide research.

HPLC is a primary method for assessing peptide purity and identifying impurities. resolvemass.caijsra.netresearchgate.netoxfordglobal.com It separates peptides based on their chemical properties, such as polarity or charge, allowing for the quantification of the desired peptide and the detection of related substances, including degradation products and isomeric impurities. resolvemass.caijsra.netintertek.comoxfordglobal.com Different modes of HPLC, such as reverse-phase (RP), normal phase, and hydrophilic interaction liquid chromatography (HILIC), are employed depending on the peptide's characteristics. intertek.com Ultra-high performance liquid chromatography (UHPLC) offers improved resolution and sensitivity compared to conventional HPLC in some cases. intertek.com HPLC can also be coupled with mass spectrometry (MS) for high-resolution separation and detection, providing crucial information on molecular weight and sequence confirmation. resolvemass.caoxfordglobal.com

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and distinguishing between isomeric forms. resolvemass.caijsra.netintertek.comoxfordglobal.com It provides atomic-level information about peptide folding and conformational dynamics. ijsra.netintertek.com Both 1D NMR (¹H and ¹³C) and 2D NMR techniques (TOCSY and NOESY) are applied to examine secondary and tertiary structures. intertek.com NMR can also be used to identify impurities based on their chemical shifts. oxfordglobal.com In the context of CXCR4 ligands, NMR and circular dichroism analyses have revealed conserved beta-turn structures in the N-terminus of CXCL12a and vCCL2 derived peptides, highlighting the importance of this structure in receptor binding. researchgate.net

These techniques are crucial throughout the peptide development process, from initial characterization to stability evaluation and quality control. ijsra.netresearchgate.net

In Vitro Cellular Assays

In vitro cellular assays are indispensable for investigating the biological activities of peptides like Kpvslsyrc, including their interactions with receptors, effects on cell behavior, and influence on cellular pathways.

Receptor Binding and Competition Assays (e.g., Radioligand Binding)

Receptor binding assays are used to characterize peptide receptors and study the interaction of peptides with these receptors. pepdd.comspringernature.comnih.gov Radioligand binding assays are a common method, particularly for membrane-bound receptors like G protein-coupled receptors (GPCRs), such as CXCR4, the target of this compound. pepdd.comspringernature.com

These assays typically involve incubating a radiolabeled ligand with cells or cell membranes containing the receptor of interest. springernature.comrevvity.com The binding of the radioligand to the receptor is then measured. revvity.com Competition binding assays are a specific type where the binding of a fixed concentration of radiolabeled ligand is measured in the presence of increasing concentrations of an unlabeled peptide, such as this compound. pepdd.commerckmillipore.com This allows for the determination of the unlabeled peptide's affinity for the receptor, often expressed as an IC₅₀ value (the concentration of the unlabeled peptide required to inhibit 50% of the radioligand binding). pepdd.commerckmillipore.com

Radioligand binding assays can determine receptor type, distribution, and density, as well as ligand affinity and binding site. pepdd.com They also allow for the exploration of binding mechanisms and kinetics. pepdd.com Careful selection of assay conditions, including filter pretreatment and incubation variables, is critical for peptides due to their adsorption and instability characteristics. nih.gov

Cellular Chemotaxis and Migration Assays (e.g., Boyden Chambers)

Cellular chemotaxis and migration assays are used to evaluate the ability of cells to move in response to a chemical stimulus, such as a peptide. The Boyden chamber is a widely used tool for studying cell migration and invasion. clinisciences.combioscience.co.ukplos.org

A Boyden chamber consists of an insert with a porous membrane, placed within a cell culture well. clinisciences.combioscience.co.uk Cells are placed in the upper chamber in serum-free medium, while a chemoattractant (e.g., a peptide like this compound or a substance that induces its release) is placed in the lower chamber. clinisciences.combioscience.co.uk Migratory cells move through the pores in the membrane towards the chemoattractant. clinisciences.combioscience.co.uk After incubation, the membrane is fixed and stained, and the number of cells that have migrated to the lower side is quantified. plos.org

Chemotaxis specifically refers to directed cell migration in response to a soluble chemical gradient. clinisciences.comsartorius.combioscience.co.uk Haptotaxis, another type of migration studied with Boyden chambers, involves migration along a gradient of extracellular matrix-bound chemoattractants. clinisciences.comnih.govbioscience.co.uk Studies using modified Boyden chambers have investigated the chemotactic response of cells towards various stimuli, including SDF-1α, the endogenous ligand for CXCR4. sartorius.com

While traditional Boyden chambers provide valuable insights, they have limitations such as the subjective nature of measurements and the inability to assess cell motility in real-time. plos.org Newer technologies, such as real-time cell analysis systems, offer continuous monitoring of cell migration. plos.org

The following table illustrates data on cell usage and gradient stability in a modified Boyden chamber compared to a real-time chemotaxis assay, highlighting the cell number requirements and the duration for which a stable gradient is maintained. sartorius.com

| Assay Type | Minimum Cells/Well Required | Gradient Stability |

| Modified Boyden Chamber | 150,000 | Rapid loss after 4 hours |

| Real-Time Chemotaxis | 2,000 - 20,000 | Linear gradient over 72 hours |

Flow Cytometry for Receptor Expression and Ligand Binding Analysis (e.g., FACS)

Flow cytometry, including Fluorescence-Activated Cell Sorting (FACS), is a powerful technique used to analyze and sort cells based on their physical and chemical characteristics, including the expression of cell surface receptors and the binding of fluorescently labeled ligands. researchgate.netintertek.comiba-lifesciences.comprecisionformedicine.com

In peptide research, flow cytometry can be used to quantify the expression levels of receptors like CXCR4 on the surface of different cell populations. researchgate.netintertek.com Fluorescently labeled antibodies specific to the receptor are commonly used for this purpose. iba-lifesciences.com

Furthermore, flow cytometry can directly assess the binding of fluorescently labeled peptides to cells. researchgate.netnih.govucsb.edu This allows for the determination of peptide binding profiles on various cell lines and the quantification of binding affinity. researchgate.net Nonspecific binding and background fluorescence controls are essential in these assays. researchgate.net Flow cytometry can provide quantitative measurements of the number of cells binding to a peptide and the intensity of binding. ucsb.edu This technique is valuable for screening peptide libraries for cell-binding peptides and for evaluating the binding specificity and affinity of lead candidates like this compound to CXCR4-expressing cells. researchgate.netnih.govucsb.edu

The table below presents representative data on peptide binding to different cell lines as determined by flow cytometry, illustrating the concept of a staining score which combines the percentage of positively stained cells and the mean fluorescence intensity. researchgate.net

| Cell Line | Peptide Conjugate | Percentage of Positively Stained Cells | Mean Fluorescence Intensity | Staining Score |

| HBEC3 | Targeting Peptide | ~10% | Low | < 5000 |

| H2009 | Targeting Peptide | ~80% | High | > 20000 |

| H1299 | Targeting Peptide | ~60% | Medium | ~15000 |

| HBEC3 | Scrambled Peptide | < 5% | Very Low | < 5000 |

| H2009 | Scrambled Peptide | < 5% | Very Low | < 5000 |

| H1299 | Scrambled Peptide | < 5% | Very Low | < 5000 |

Note: Data is illustrative and based on the description in search result researchgate.net. Actual values may vary depending on the specific peptide and experimental conditions.

Immunoblotting Techniques for Protein Expression and Signaling Pathway Analysis (e.g., Western Blot)

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect specific proteins in a sample and analyze protein expression levels and modifications, such as phosphorylation, which are indicative of signaling pathway activation. nih.govgoogle.comresearchgate.netbio-rad-antibodies.comthermofisher.comnih.govantibodies-online.com

The Western blot procedure involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target protein. bio-rad-antibodies.comantibodies-online.com A secondary antibody, often conjugated to a detection molecule, is then used to visualize the bound primary antibody and thus the target protein. antibodies-online.com

In the context of peptide research, Western blotting can be used to investigate how a peptide like this compound influences the expression or activation state of proteins involved in downstream signaling pathways. For example, as this compound binds to CXCR4, Western blotting can be used to assess the phosphorylation status of intracellular signaling molecules that are part of the CXCR4 signaling cascade. nih.govgoogle.comthermofisher.combio-techne.com Changes in protein expression or phosphorylation levels upon peptide treatment can provide insights into the peptide's mechanism of action. bio-rad-antibodies.comthermofisher.com

Multiplex Western blotting allows for the simultaneous detection of multiple protein targets on a single blot, which is particularly useful for analyzing complex signaling pathways. thermofisher.combio-techne.com This can involve using antibodies against both the total protein and its phosphorylated form to determine the relative phosphorylation state. bio-rad-antibodies.combio-techne.com

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunoassay commonly used for detecting and quantifying specific proteins, including cytokines, in biological samples. nih.govijsra.netbiorxiv.orgh-h-c.comnih.gov Cytokines are small proteins that play crucial roles in cell signaling, particularly in immune and inflammatory responses. h-h-c.com

In peptide research, ELISA can be used to measure the levels of cytokines produced by cells in response to peptide treatment. This can help to understand the peptide's impact on cellular communication and the modulation of immune or inflammatory processes. For example, research involving a delivery system decorated with the this compound sequence utilized ELISA to analyze cytokine levels (TNF-α, IL-6, and IL-10) in the media of polarized macrophage cells. nih.gov

The sandwich ELISA format is widely used for cytokine quantification. h-h-c.comnih.gov It involves capturing the target cytokine using a specific antibody immobilized on a solid surface, followed by detection with a second, enzyme-conjugated antibody that binds to a different epitope on the cytokine. h-h-c.comnih.gov The enzyme activity is then measured, providing a quantitative readout of the cytokine concentration. h-h-c.com ELISA offers high specificity and sensitivity, allowing for the detection of cytokines at picogram per milliliter concentrations. h-h-c.comnih.gov

The following table presents illustrative data on cytokine levels measured by ELISA in the supernatant of macrophage cells under different treatment conditions, demonstrating how this technique can be used to assess the inflammatory response. nih.gov

| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | Low | Low | High |

| LPS + IFN-γ (24h) | High | Increased | Reduced |

| LPS + IFN-γ (48h) | Medium | Medium | Medium |

| LPS + IFN-γ (72h) | Low | Low | Increased |

Note: Data is illustrative and based on the description in search result nih.gov. Actual values would be quantitative and specific to the experimental setup.

Confocal Microscopy for Intracellular Localization and Cellular Events

Confocal microscopy is a powerful imaging technique utilized to investigate the intracellular localization of peptides containing the this compound sequence and to observe cellular events triggered by their interaction with target receptors, particularly CXCR4. This method allows for high-resolution imaging of fluorescently labeled molecules within cells, providing insights into their distribution and dynamic behavior.

Studies have employed confocal microscopy to track the internalization of delivery systems incorporating the this compound peptide sequence, such as DiO-labeled hybrid vesicles functionalized with a CXCR4-binding peptide-lipid conjugate guidetomalariapharmacology.org. These studies demonstrate the cellular uptake and intracellular localization of these nanocarriers in cancer cells (e.g., CT26 cells) and macrophages (e.g., J774A.1 cells) over time, indicating efficient intracellular delivery mediated by the CXCR4 binding domain guidetomalariapharmacology.org. Confocal microscopy images reveal time-dependent increases in intracellular fluorescence, confirming the internalization process guidetomalariapharmacology.org.

Beyond tracking delivery systems, confocal microscopy is also instrumental in visualizing receptor internalization, a key cellular event following chemokine binding. Research investigating atypical chemokine receptors like ACKR3 (CXCR7) and classical opioid receptors also utilizes confocal microscopy to monitor ligand-induced receptor-arrestin delivery to endosomes, providing visual evidence of receptor trafficking upon ligand binding, which is relevant given CXCL12's interaction with both CXCR4 and ACKR3 wcrj.netnih.gov. Confocal laser scanning microscopy has also been used to observe dynamic actin cytoskeletal reorganization induced by macropinocytosis-inducing peptides derived from SDF-1α, which contain the this compound sequence researchgate.net.

Molecular Biological Approaches

Molecular biological techniques are essential for understanding the impact of the this compound sequence and related peptides on gene expression and signaling pathways, as well as for investigating the structure-function relationships through targeted modifications.

Gene Expression Analysis (e.g., Real-time PCR)

Gene expression analysis is employed to assess changes in the levels of specific mRNAs or proteins in response to treatment with peptides containing the this compound sequence or in contexts where this sequence plays a role. While real-time PCR is a common method for mRNA quantification, other techniques like Western blot and RNA-Seq are also utilized.

For instance, Western blot analysis has been used to study the effect of the quorum sensing peptide metabolite EntF* (which shows similarity to the this compound region of CXCL12) on the expression of proteins like E-cadherin, a marker linked to epithelial-to-mesenchymal transition (EMT) in cancer cells guidetopharmacology.org. Quantitative analysis of Western blots has shown significant decreases in E-cadherin expression following treatment with EntF* guidetopharmacology.org.

RNA-Seq has been applied to analyze the relative gene expression of receptors like ACKR3 and classical opioid receptors in different biological samples, such as various brain regions, providing a broad view of receptor distribution which is relevant to understanding the potential sites of action for CXCL12 and peptides interacting with its receptors wcrj.net. Studies have also examined CXCR4 mRNA expression in various cell types and conditions r-project.org.

Use of Reporter Cell Lines for Signaling Pathway Activation (e.g., STING-IRF3 Induction)

Reporter cell lines are valuable tools for monitoring the activation of specific signaling pathways in response to stimuli. In the context of research involving the this compound sequence, these cell lines can be used to study the downstream effects of receptor activation or the efficacy of delivery systems.

For example, STING-IRF3 induction reporter cell lines, such as those derived from THP-1 human monocytic cells, are used to investigate the activation of the cGAS/STING pathway guidetomalariapharmacology.org. While the this compound peptide sequence itself is not a direct activator of this pathway, it is incorporated into targeted delivery systems (e.g., CXCR4-targeted nanoplatforms) designed to deliver cargo (like Mn2+ and Dox) that can activate this pathway guidetomalariapharmacology.org. Studies using these reporter lines demonstrate that the delivered cargo, facilitated by the targeting peptide, can induce significant IRF3 activation, indicating the functional delivery and subsequent signaling cascade activation guidetomalariapharmacology.org.

Mutagenesis Studies for Structure-Function Relationship Elucidation

Comprehensive mutational analysis has been performed on atypical chemokine receptors like ACKR3 to understand their interaction with ligands such as CXCL12 (which contains the this compound sequence) and CXCL11 nih.gov. These studies involve creating substitution mutants in the receptor and assessing their impact on chemokine binding, arrestin recruitment, and chemokine scavenging nih.gov. Comparing the binding modes and dependencies of different chemokines, which have sequence variations including the region corresponding to this compound in CXCL12, helps elucidate the molecular determinants of receptor engagement and activation nih.gov. Alanine-scanning analysis of related peptides has also been used to identify critical amino acids for biological activity, such as the effect on epithelial-mesenchymal transition and tumor metastasis guidetopharmacology.org.

Ex Vivo and In Vivo Experimental Models

Ex vivo and in vivo models are indispensable for studying the biological activities and fate of peptides containing the this compound sequence in more complex biological systems, including their metabolization and effects within tissues and living organisms.

Tissue Homogenate Preparations for Metabolization Studies

Tissue homogenates are prepared from various organs to study the in vitro metabolization of peptides. This approach allows researchers to assess the stability of peptides in a complex biological matrix and identify potential metabolic pathways and products.

Metabolization studies of peptides, such as the quorum sensing peptide metabolite EntF* (which shares sequence similarity with the this compound region of CXCL12), are conducted using tissue homogenates prepared from organs like the colon guidetopharmacology.orgfishersci.it. These studies involve incubating the peptide with the tissue homogenate over time and quantifying the remaining intact peptide or the formation of metabolites using analytical techniques like LC-MS guidetopharmacology.org. This provides data on the rate of peptide degradation in specific tissues, which is important for understanding their potential bioavailability and duration of action in vivo guidetopharmacology.org. Preparation of tissue homogenates involves procedures like cleaning, cutting, and homogenizing the tissue in appropriate buffers guidetopharmacology.orgfishersci.it.

Orthotopic Animal Models for Studying Disease Progression (e.g., Colorectal Cancer Metastasis)

Research into the mechanisms driving colorectal cancer (CRC) metastasis often utilizes orthotopic animal models, which are designed to mimic the clinical progression of the disease more closely than ectopic models by implanting cancer cells or tissue directly into the organ of origin nih.govresearchgate.netnih.gov. These models are crucial for evaluating the complex interactions between cancer cells and the tumor microenvironment, including factors that promote metastatic spread researchgate.netnih.gov.

The peptide sequence this compound (this compound) is of interest in this context as it corresponds to a nine N-terminal amino acid stretch of the endogenous ligand C-X-C motif chemokine 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1) nih.govnih.govgoogle.com. This domain is reported to be required for the activation of the CXCR4 receptor, with CXCR4 being considered the natural receptor for SDF-1 nih.govgoogle.com. The CXCL12/CXCR4 axis is known to play a role in cancer progression and metastasis nih.gov.

Studies employing orthotopic mouse models of colorectal cancer have investigated the impact of peptides related to this sequence on metastatic potential nih.govresearchgate.net. For instance, a quorum sensing peptide metabolite, EntF, which exhibits similarity to the CXCL12 activating domain (this compound), has been shown to promote CRC metastasis in an orthotopic mouse model nih.govresearchgate.net. In experiments using luciferase-transfected HCT-8 cells injected orthotopically into the cecal wall of mice, treatment with EntF resulted in metastatic lesions in liver and lung tissues nih.govresearchgate.net.

Detailed research findings from such models indicate a pro-metastatic effect associated with peptides structurally related to the this compound sequence nih.govresearchgate.net. In one study using an orthotopic mouse model of colorectal cancer, the metastasis-inducing effect of EntF* was evaluated nih.govresearchgate.net. After a six-week treatment period, an observable increase in bioluminescence, indicative of tumor growth and potentially metastasis, was noted in mice treated with EntF* compared to a placebo group nih.gov.

The use of orthotopic models allows for the assessment of metastasis in relevant secondary organs, providing valuable insights into the systemic effects of compounds or peptides like those related to this compound researchgate.netnih.govresearchgate.net. Histopathological evaluation of tissues from these models further helps to confirm the presence and extent of metastatic lesions nih.govresearchgate.net.

While specific quantitative data directly pertaining to the isolated this compound peptide sequence (outside of its context within CXCL12 or related peptides like EntF*) in orthotopic colorectal cancer metastasis models is limited in the provided search results, the research on related peptides highlights the relevance of this domain and the CXCL12/CXCR4 axis in driving metastasis within these physiologically relevant animal models nih.govresearchgate.netumich.edu.

Prospective Avenues and Translational Implications for Kpvslsyrc Studies

Discovery and Design of Novel Kpvslsyrc-Based Peptidomimetics

The this compound sequence, as a key functional region of CXCL12, serves as a template for the design of peptide-based molecules and peptidomimetics targeting the CXCR4 receptor. Small peptide analogues derived from SDF-1, including those based on the N-terminal region, have been investigated for their potential as CXCR4 agonists and antagonists. Structure-activity relationship (SAR) studies of SDF-1 analogues have demonstrated the critical role of the disordered N-terminal region in receptor binding and activation. Specifically, the N-terminal sequence (KPVSLSYR) and a secondary region (RFFESH motif) of SDF-1 comprise interactive residues for CXCR4. Modifications within this N-terminal sequence, such as the substitution of Pro2 with Gly in SDF-1α and SDF-1β, have been shown to prevent the chemotactic effect while retaining potent receptor binding and internalization effects.

Research efforts have focused on designing peptidomimetic analogues to potentially improve properties such as stability and bioavailability compared to native peptides. Cyclic peptides, for instance, have been explored as scaffolds for developing potent peptidomimetics. Potent derivatives have also been obtained through substitutions of specific residues within the SDF-1 sequence. The this compound sequence itself has been used as a CXCR4-binding sequence in the design of bifunctional peptides, such as CXCR4-KLA, which conjugates the binding sequence to a mitochondrial disruption domain for targeted delivery into cancer cells. This highlights the direct utility of the this compound sequence as a targeting moiety in novel therapeutic designs.

Elucidation of this compound's Full Interactome and Signaling Crosstalk

The primary interaction partner of the this compound-containing peptide (as part of CXCL12) is the CXCR4 receptor. This interaction is well-established and is known to induce intracellular signaling events, including a rapid and transient rise in intracellular calcium ions and chemotaxis. The binding of the chemokine N-terminus, including the this compound region, into the receptor-binding pocket (referred to as CRS2 in the two-site/two-step binding model) is required for receptor activation.

Beyond CXCR4, CXCL12 also interacts with the atypical chemokine receptor ACKR3 (CXCR7). ACKR3 does not mediate classical G protein signaling but recruits β-arrestin and acts as a scavenger receptor for CXCL12, contributing to chemokine gradient maintenance and termination. Studies comparing the interaction of CXCL12 and CXCL11 with ACKR3 suggest different binding modes; CXCL12 binding to ACKR3 appears to require key residues in the receptor's transmembrane domains (D179 and D275) with no evident involvement of N-terminal residues, suggesting a potentially uncommon mode of receptor engagement distinct from canonical receptors like CXCR4. This indicates that while this compound is crucial for CXCR4 activation, its role in ACKR3 interaction and subsequent β-arrestin signaling or scavenging might differ, suggesting complexity in the full interactome and potential for signaling crosstalk between CXCR4 and ACKR3 modulated by CXCL12.

Furthermore, the CXCL12/CXCR4 axis, activated by the this compound-containing ligand, can influence other cellular pathways. For example, this axis has been shown to enhance resistance to doxorubicin (B1662922) in human chronic myelogenous leukemia cells by up-regulating the PI3K/Akt pathway and promoting NF-κB translocation, subsequently affecting apoptosis-related proteins. It also regulates E-cadherin expression and consequently the epithelial-mesenchymal transition (EMT) process, particularly in the context of colorectal cancer metastasis. These findings underscore the involvement of the this compound-mediated interaction in complex signaling networks and crosstalk with pathways relevant to disease progression.

Advanced Imaging and Sensing Technologies Utilizing this compound

The specific binding affinity of the this compound sequence for CXCR4 makes it a valuable component in developing targeted imaging and sensing technologies. Peptide and peptidomimetic ligands for CXCR4 have been explored as imaging probes. The this compound sequence has been directly utilized as a CXCR4-binding peptide sequence conjugated to lipids to create a CXCR4-targeted biomimetic hybrid vesicle nanoplatform. This nanoplatform was designed for enhanced cancer therapy through the codelivery of therapeutic agents like Manganese and Doxorubicin, but the targeting capability inherently involves the use of the peptide for specific recognition of CXCR4-expressing cells.

The ability of this compound-containing ligands to interact with CXCR4-expressing cells can be leveraged for targeted delivery of imaging agents, allowing for the visualization of receptor distribution and expression levels in various tissues and pathologies. While specific examples of this compound alone being used as a direct sensing element are less prominent in the search results, its function as a targeting ligand for CXCR4-expressing cells is a key principle underlying the development of targeted imaging probes and nanocarriers. Bioluminescent imaging in mouse models has been used to monitor tumor growth in studies involving peptides interacting with the CXCR4 pathway, demonstrating the application of imaging techniques in evaluating the biological effects mediated by this axis.

Exploration of this compound in Uncharted Biological Systems and Pathologies

The CXCL12/CXCR4 axis, in which the this compound sequence plays a functional role, is implicated in a wide range of biological processes and pathologies, including HIV-1 infection, cancer, and immune system diseases. Beyond these established areas, research is exploring the involvement of this axis in less characterized contexts.

One intriguing area is the role of microbial metabolites that mimic host signaling molecules. The quorum sensing peptide metabolite EntF, produced by Enterococcus faecium, has been shown to promote colorectal cancer metastasis in mice by mimicking endogenous ligands of the E-cadherin-regulating pathway and interacting with the CXCR4 receptor. Alignment of EntF and the activating domain of CXCL12 (this compound) shows similarity, suggesting that bacterial peptides can hijack host signaling pathways via receptors like CXCR4. This highlights the potential for this compound-like sequences, even from non-human sources, to influence host biology and disease, opening avenues for exploring the CXCL12/CXCR4 axis in the context of host-microbiome interactions and related pathologies.

Furthermore, while the role of CXCL12 in hematopoietic stem cell migration and certain cancers is known, its precise involvement and the specific contribution of the this compound domain in other less-explored biological systems or rare pathologies warrant further investigation. The intricate nature of the chemokine network suggests potential roles and interactions that are yet to be fully elucidated.

Integration of this compound Research with Systems Biology and Computational Modeling

Understanding the complex roles of this compound within the CXCL12/CXCR4 axis and its broader interactions necessitates the integration of experimental research with systems biology approaches and computational modeling. The chemokine-receptor network is highly intricate, with promiscuity and apparent redundancy, making it challenging to probe individual interactions and their functional effects using traditional methods alone.

Computational modeling, including molecular dynamics simulations and docking studies, can provide valuable insights into the binding modes of CXCL12 and its fragments, like the this compound sequence, with CXCR4 and ACKR3 at a molecular level. These models can help predict the effects of sequence modifications on binding affinity and receptor activation, guiding the design of novel peptidomimetics. Computational probing of structure-function relationships in G protein-coupled receptors like CXCR4 is an active area of research.

Systems biology approaches can integrate data from various experimental platforms (e.g., transcriptomics, proteomics, functional assays) to build comprehensive models of the signaling networks influenced by the CXCL12/CXCR4 axis. This can help identify key nodes, predict system-level responses to perturbations, and uncover unforeseen crosstalk with other pathways. Given the involvement of this axis in complex processes like cancer metastasis and immune responses, a systems biology perspective is crucial for a holistic understanding and for identifying potential therapeutic targets within the network. The integration of computational modeling with experimental data on this compound interactions and downstream effects is essential for advancing our understanding and translating findings into clinical applications.

Q & A

Basic Research Questions

Q. How do I identify unresolved research gaps related to "Kpvslsyrc" using existing literature?

- Methodological Approach : Conduct a systematic review of peer-reviewed articles indexed in databases like PubMed or Web of Science. Use keywords such as "this compound synthesis," "mechanistic studies," or "applications in [specific field]." Tools like SEMrush Topic Research can help identify recurring themes or understudied areas by analyzing keyword clusters . For data organization, create a matrix categorizing studies by methodology, findings, and limitations to highlight contradictions or gaps .

Q. What experimental design principles are critical for studying "this compound" in vitro?

- Methodological Guidance : Prioritize controls for confounding variables (e.g., solvent effects, temperature stability). Use factorial designs to test multiple variables (e.g., concentration, pH) simultaneously. Reference frameworks like Creswell’s Research Design (2014) to align hypotheses with quantitative/qualitative methods . Validate assays via replication and statistical power analysis (e.g., ANOVA for dose-response curves) .

Q. How can Google’s "People Also Ask" (PAA) data refine my literature review strategy for "Kpvslyxrc"?

- Implementation : Extract PAA questions using tools like SEOClarity or manual searches. Map these queries to academic databases to identify relevant studies (e.g., "How does this compound interact with [specific protein]?" → PubMed searches). This bridges layperson terminology with technical jargon, ensuring comprehensive coverage .

Advanced Research Questions

Q. How do I resolve contradictions in reported bioactivity data for "this compound" across studies?

- Analytical Framework : Perform meta-analysis using software like RevMan or R’s metafor package. Stratify data by experimental conditions (e.g., cell lines, assay protocols). Assess publication bias via funnel plots. Cross-reference raw datasets (if available) to verify statistical methods . For mechanistic contradictions, use molecular docking simulations or isotopic labeling to validate hypotheses .

Q. What methodologies are optimal for integrating "this compound" into a multidisciplinary theoretical framework?

- Approach : Adopt a mixed-methods design. For example, combine computational chemistry (DFT calculations) with behavioral assays in model organisms. Align with theories like Systems Biology or Network Pharmacology to contextualize interactions. Use tools like Cytoscape for pathway visualization .

Q. How can I ethically manage restricted or proprietary data in "this compound" research?

- Guidelines : Follow institutional review board (IRB) protocols for data access. Use anonymized datasets or synthetic analogs when primary data is restricted. Cite third-party data rigorously via repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) . Document limitations transparently in the "Data Availability" section .

Methodological Resources

- Data Analysis : Use R or Python for multivariate regression and machine learning (e.g., scikit-learn for predictive modeling of bioactivity) .

- Theoretical Alignment : Reference Gil (2017) for pragmatic research frameworks or Creswell (2014) for qualitative-quantitative integration .

- Ethical Compliance : Consult University of Bath’s Data Access Statement templates for restricted data disclosures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.